tert-Butyl 2-(bromomethyl)benzylcarbamate
Description
tert-Butyl 2-(bromomethyl)benzylcarbamate (CAS: [provided in ) is a brominated carbamate derivative with a benzyl backbone functionalized at the 2-position by a bromomethyl group. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during synthetic applications, particularly in peptide chemistry and covalent inhibitor design.
Properties
IUPAC Name |
tert-butyl N-[[2-(bromomethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVKSBVKLOFUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Bromination of 2-Methylbenzylcarbamate
One prevalent method for synthesizing tert-butyl 2-(bromomethyl)benzylcarbamate involves the bromination of 2-methylbenzylcarbamate. The process generally follows these steps:
Starting Materials : The reaction begins with 2-methylbenzylcarbamate, which serves as the substrate for bromination.
Brominating Agent : N-bromosuccinimide (NBS) is commonly used as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Solvent and Conditions : The reaction is typically carried out in an inert solvent like dichloromethane at controlled temperatures to facilitate the bromination process.
Reaction Mechanism : The bromination occurs at the benzylic position, resulting in the formation of this compound.
Industrial Production
In industrial settings, the production of this compound adheres to similar synthetic routes but is optimized for larger-scale synthesis. Key features include:
Automated Reactors : These systems allow for precise control over reaction parameters, enhancing yield and purity.
Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product effectively.
The synthesized this compound can undergo various chemical reactions, making it versatile in organic synthesis.
Types of Reactions
Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles like amines or thiols, leading to diverse derivatives.
Oxidation and Reduction : The compound can be oxidized to form carbonyl compounds or reduced using agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Nucleophilic Substitution | Sodium azide (NaN3), potassium thiolate (KSR) | Polar aprotic solvents (e.g., DMF) |
| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Acidic conditions |
| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous ether |
This compound serves as a significant intermediate in various fields:
Organic Synthesis
It is widely used in constructing complex organic molecules, including pharmaceuticals and agrochemicals, due to its reactive bromomethyl group.
Medicinal Chemistry
Research indicates its potential role as a precursor in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting specific enzymes or receptors.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases, showcasing its relevance in drug discovery.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(bromomethyl)benzylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of benzylcarbamate derivatives with carbonyl functional groups.
Reduction: Formation of methyl-substituted benzylcarbamates.
Scientific Research Applications
Organic Synthesis
Tert-Butyl 2-(bromomethyl)benzylcarbamate serves as a building block in organic synthesis. It can be utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. Researchers often employ it in reactions that require a bromomethyl group, which can undergo nucleophilic substitution reactions to form various derivatives.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its ability to modify biological targets makes it valuable in developing new drugs, particularly those targeting specific enzymes or receptors .
Enzyme Inhibition Studies
This compound has been employed in studies focusing on enzyme inhibitors. For example, it can be used to explore interactions with specific proteins or enzymes, providing insights into their mechanisms of action and potential therapeutic targets .
Bioconjugation
The compound's reactive bromomethyl group can facilitate bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools.
Case Study 1: Synthesis of Enzyme Inhibitors
A recent study demonstrated the use of this compound in synthesizing selective small molecule inhibitors for the ENL YEATS domain. The compound was part of a library screened for inhibitors that could reduce target gene expression and suppress leukemia cell growth. Results indicated that compounds derived from this building block exhibited significant inhibitory activity, highlighting its utility in drug discovery .
Case Study 2: Development of Specialty Chemicals
In industrial applications, this compound has been used as an intermediate in producing specialty chemicals. Its stability under various conditions allows for its use in large-scale reactions where precise control over reaction parameters is essential for achieving desired outcomes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)benzylcarbamate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromomethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Brominated Benzylcarbamates
Key Observations :
- Positional Isomerism : The 2- and 4-bromomethyl isomers exhibit distinct reactivity due to steric and electronic effects. The 2-isomer (subject compound) shows hindered nucleophilic substitution compared to the 4-isomer due to proximity of the bulky Boc group.
- Functional Group Impact : tert-Butyl 2-bromobenzylcarbamate lacks the methylene spacer between the bromine and benzyl ring, reducing its utility in alkylation reactions compared to bromomethyl derivatives.
Boronic Ester Analogues ()
Compounds such as tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (similarity score: 0.87) highlight the role of bromomethyl derivatives as precursors for boronic esters. The bromomethyl group enables Suzuki-Miyaura cross-coupling, whereas direct bromo-substituted analogues lack this versatility.
Stability and Handling
Biological Activity
tert-Butyl 2-(bromomethyl)benzylcarbamate is an organic compound characterized by its unique structural features, including a carbamate functional group and a bromomethyl substitution on a benzyl moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}BrN_{O}_{2}. The presence of the bromine atom suggests potential reactivity that could be exploited in various biological applications. The compound's structure can be summarized as follows:
- Carbamate Group : A functional group commonly associated with neuroactive compounds.
- Bromomethyl Substitution : This moiety may enhance the compound's ability to interact with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against key enzymes involved in neurodegenerative diseases:
- β-Secretase 1 : This enzyme is crucial in the processing of amyloid precursor protein, leading to amyloid-beta plaque formation in Alzheimer's disease. Inhibition of β-secretase 1 by this compound could potentially reduce plaque accumulation.
- Acetylcholinesterase : Inhibition of this enzyme can lead to increased acetylcholine levels, which may improve cognitive function in neurodegenerative conditions.
Inflammatory Response Modulation
The compound has also been shown to influence inflammatory pathways. Notably, it appears to increase levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts, suggesting that it may play a role in modulating immune responses.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological effects of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound effectively inhibited β-secretase activity in cultured neuronal cells, leading to decreased amyloid-beta production.
- Another investigation reported that treatment with this compound resulted in elevated acetylcholine levels, supporting its potential as a cognitive enhancer.
-
Inflammation Models :
- In models of inflammation, the compound was found to significantly increase TNF-α levels, indicating its potential as an immunomodulatory agent.
-
Comparative Analysis :
A comparative analysis with structurally similar compounds revealed that this compound exhibited unique inhibitory profiles against β-secretase and acetylcholinesterase, highlighting its distinctive biological activity.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| β-Secretase 1 Inhibition | Decreased amyloid-beta | |
| Acetylcholinesterase Inhibition | Increased acetylcholine | |
| TNF-α Modulation | Increased levels |
Q & A
Q. What are the common synthetic routes for tert-butyl 2-(bromomethyl)benzylcarbamate?
The compound is typically synthesized via carbamate protection of a benzylamine precursor followed by bromination. For example, tert-butyl carbamate intermediates can be generated by reacting benzylamines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Bromination at the methyl position is achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via photochemical methods . Evidence from multi-step syntheses (e.g., HDAC inhibitor intermediates) highlights the use of tert-butyl carbamate protection as a critical step to ensure regioselectivity and stability during subsequent reactions .
Q. How can the purity and identity of this compound be verified experimentally?
Characterization relies on a combination of techniques:
- NMR spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), bromomethyl protons (δ ~4.3–4.5 ppm), and carbamate carbonyl (δ ~155 ppm in C) .
- Mass spectrometry : APCI+ or ESI+ modes detect the molecular ion peak (e.g., m/z 223.0 [M+H] for related carbamates) and fragmentation patterns consistent with the Boc group .
- HPLC : Reverse-phase methods with UV detection (e.g., 254 nm) assess purity, particularly for intermediates used in medicinal chemistry .
Q. What are the stability considerations for storing this compound?
The compound should be stored under inert gas (N or Ar) at –20°C to prevent hydrolysis of the carbamate group. It is sensitive to strong acids/bases and oxidizing agents, which can cleave the Boc protecting group or degrade the bromomethyl moiety . Long-term storage in anhydrous solvents (e.g., DCM or THF) with molecular sieves is recommended to avoid moisture-induced decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in radical bromination?
Key variables include:
- Initiator concentration : AIBN (0.1–1 eq.) is critical for generating bromine radicals. Excess initiator may lead to side reactions.
- Temperature : Photochemical bromination at 0–25°C minimizes thermal degradation, while thermal methods (60–80°C) require precise control to avoid over-bromination .
- Solvent choice : Non-polar solvents (e.g., CCl) favor radical stability, whereas polar aprotic solvents (e.g., DMF) may accelerate undesired nucleophilic substitution .
- Workup protocols : Quenching with aqueous NaSO removes excess bromine, and column chromatography (silica gel, hexane/EtOAc) isolates the product .
Q. What role does this compound play in synthesizing HDAC inhibitors?
This compound serves as a key intermediate for introducing benzylcarbamate motifs into pharmacophores. For example, in HDAC inhibitor synthesis, it undergoes nucleophilic substitution with hydrazides or amines to generate alkylated derivatives that chelate zinc ions in the enzyme active site. The bromomethyl group’s reactivity enables selective functionalization while the Boc group ensures compatibility with subsequent coupling steps .
Q. How can contradictory data on bromination efficiency in literature be resolved?
Discrepancies in reported yields often arise from:
- Substrate purity : Impurities in the benzylcarbamate precursor (e.g., residual moisture) can inhibit radical chain propagation.
- Light source variability : Photochemical methods depend on wavelength and intensity, which are inconsistently documented .
- Scale effects : Milligram-scale reactions may show higher yields due to better mixing, while bulk syntheses face heat dissipation challenges. Systematic reproducibility studies with controlled parameters (e.g., light intensity, solvent degassing) are essential to validate optimal conditions .
Q. What analytical challenges arise when characterizing this compound, and how can they be mitigated?
- Degradation during MS analysis : The bromine atom’s labile nature can lead to in-source fragmentation. Lower ionization energies (e.g., APCI+ instead of ESI+) reduce this risk .
- NMR signal overlap : Protons on the benzyl and bromomethyl groups may overlap. Use of high-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) resolves ambiguities .
- Trace impurities : LC-MS with high-resolution mass filters (e.g., Q-TOF) distinguishes byproducts from the target compound .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for bromination steps to suppress hydrolysis .
- Safety : The bromomethyl group is a potential alkylating agent; handle with nitrile gloves and under fume hoods .
- Data validation : Cross-reference spectral data with PubChem or DSSTox entries for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
